3-Chlorothiophene-2,5-diboronic acid

Description

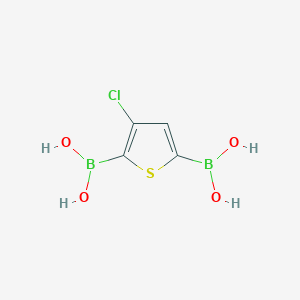

3-Chlorothiophene-2,5-diboronic acid is a thiophene-derived organoboron compound featuring two boronic acid groups at the 2- and 5-positions of the heterocyclic ring and a chlorine substituent at the 3-position. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions and covalent organic framework (COF) synthesis, particularly in electronic device applications .

Properties

IUPAC Name |

(5-borono-3-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5B2ClO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,8-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPJMSMTYFBAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)B(O)O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5B2ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-07-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorothiophene-2,5-diboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-chlorothiophene using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under inert conditions, often in the presence of a base like potassium acetate, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chlorothiophene-2,5-diboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction couples the boronic acid groups with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or heteroaryl halides.

Major Products

Scientific Research Applications

Organic Synthesis

3-Chlorothiophene-2,5-diboronic acid is primarily used in the synthesis of various organic compounds through cross-coupling reactions, particularly the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds, which is essential in building complex organic molecules.

Case Study: Synthesis of Thiophene-Containing Polymers

A notable application is its use in synthesizing high molecular weight thiophene-containing conjugated polymers. These polymers are synthesized through Suzuki polycondensation involving aryl dibromides and thiophene diboronic acids. The resultant materials exhibit promising electrical properties, making them suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Material Science

In material science, this compound serves as a building block for advanced materials such as conductive polymers and nanocomposites. Its ability to form stable conjugated systems enhances the electrical conductivity and mechanical properties of the resulting materials.

Application: Conductive Polymers

Research indicates that thiophene-based polymers synthesized using this diboronic acid can be utilized in electronic devices due to their superior charge transport properties. For instance, studies have shown that these materials can be incorporated into flexible electronic devices, improving performance and durability .

Medicinal Chemistry

The compound also finds applications in medicinal chemistry where it is used to develop potential pharmaceutical agents. Its boronic acid functionality allows for interactions with biological targets, making it a candidate for drug development.

Example: Anticancer Agents

Research has demonstrated that derivatives of thiophene boronic acids exhibit anticancer properties by inhibiting specific enzyme activities involved in cancer cell proliferation. This highlights the potential therapeutic applications of this compound in developing new cancer treatments.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for detecting specific compounds through boronate ester formation. This application is particularly useful in the analysis of carbohydrates and phenolic compounds.

Technique: Boronate Affinity Chromatography

This technique exploits the ability of boronic acids to form reversible covalent bonds with diols, allowing for selective purification and analysis of target compounds from complex mixtures .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3-Chlorothiophene-2,5-diboronic acid exerts its effects is primarily through its role as a coupling partner in cross-coupling reactions. The boronic acid groups interact with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or heteroaryl halides. This process leads to the formation of new carbon-carbon bonds, resulting in the desired biaryl products.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Thiophene-2,5-diyldiboronic acid | C₄H₆B₂O₄S | 171.78 | 26076-46-0 | No halogen substituents |

| 2,2'-Bithiophene-5,5'-diboronic acid | C₈H₈B₂O₄S₂ | 253.90 | 189358-30-3 | Bithiophene core, no chlorine |

| 3-Chlorothiophene-2,5-diboronic acid* | C₄H₃B₂ClO₄S (inferred) | ~205.21 (estimated) | Not available | Chlorine at 3-position, thiophene core |

*Note: Data for this compound is inferred based on structural analogs.

- Key Differences: The chlorine substituent in this compound introduces steric and electronic effects absent in non-halogenated analogs like thiophene-2,5-diyldiboronic acid. This alters reactivity in cross-coupling reactions and COF assembly .

Reactivity :

- The chlorine substituent may hinder boronic acid group participation in Suzuki-Miyaura couplings due to electron-withdrawing effects, reducing reaction efficiency compared to non-halogenated analogs .

- In COF synthesis, chlorine’s steric bulk could increase defect formation during polymerization, as seen in defect-prone bent ditopic thiophene monomers .

Table 2: Application-Specific Comparisons

- Electronic Devices: Non-chlorinated thiophene diboronic acids exhibit higher suitability for conductive COFs, while chlorine substitution may tailor frameworks for stability in harsh environments .

Biological Activity

3-Chlorothiophene-2,5-diboronic acid is a compound that has garnered attention in various biological and chemical research fields due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which is substituted with chlorine and two boronic acid groups. This structure contributes to its reactivity and potential biological interactions. The compound's formula is , and it has a molecular weight of approximately 223.8 g/mol.

Antimicrobial Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, a study evaluating the antibacterial activity of related thiophene compounds reported IC50 values for certain derivatives ranging from 51.4 to 79.13 μg/mL against Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Metabolism and Biodegradation

The metabolism of boronic acids is an important aspect of their biological activity. A study on the catabolism of arylboronic acids by Arthrobacter nicotinovorans indicated that these compounds can be oxidized to phenolic products through enzymatic mechanisms . This suggests that this compound may undergo similar metabolic transformations, potentially leading to bioactive metabolites.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial properties of various thiophene derivatives, including those related to this compound. The results demonstrated that compounds with similar structures exhibited significant antibacterial activity against common pathogens. The most potent derivatives showed IC50 values around 51.4 μg/mL against E. coli, indicating that structural modifications can enhance activity .

Case Study: Environmental Impact and Biodegradation

Research into the biodegradation of boronic acids has highlighted the role of microbial communities in breaking down these compounds in environmental settings. The study found that A. nicotinovorans effectively metabolized various arylboronic acids, suggesting that this compound could also be subject to microbial degradation pathways . This has implications for both environmental safety and the design of biodegradable pharmaceuticals.

Data Tables

| Compound | IC50 (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Thiophene derivative 1 | 51.4 | E. coli |

| Thiophene derivative 2 | 56.5 | E. coli |

| Thiophene derivative 3 | 79.13 | E. coli |

Q & A

Q. What are the recommended methods for synthesizing 3-chlorothiophene-2,5-diboronic acid?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, thiophene-2,5-diboronic acid derivatives are polymerized with dibrominated maleimide monomers under palladium catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst loading) significantly influence yield and purity. Optimization steps include recrystallization of precursors (e.g., thiophene-2,5-diboronic acid) and purification via reprecipitation in THF/n-hexane systems .

Q. How should this compound be stored to ensure stability?

Boronic acids are sensitive to moisture and oxidation. Storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) is recommended, as evidenced by protocols for structurally similar compounds like 5-chlorothiophene-2-boronic acid .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structure and purity.

- High-performance liquid chromatography (HPLC) for quantifying boronic acid content (>95% purity threshold).

- Mass spectrometry (e.g., ESI-MS) to validate molecular weight.

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for polymer applications .

Advanced Research Questions

Q. How do reaction conditions impact the yield of polymers derived from this compound?

In Suzuki-Miyaura polymerizations, alkyl side-chain length on monomers affects solubility and yield. For instance, longer alkyl chains (e.g., hexyl groups) improve solubility in n-hexane, enabling higher yields (~60–70%) compared to shorter chains (~30–40%). Gel permeation chromatography (GPC) data show molecular weights (Mn) ranging from 710–1460 Da, depending on monomer design and reaction time .

Q. What strategies resolve contradictions in reported data on boronic acid reactivity?

Discrepancies in reactivity (e.g., coupling efficiency) often arise from trace moisture or oxygen. Methodological solutions include:

- Rigorous drying of solvents (e.g., THF over molecular sieves).

- Use of glovebox conditions for oxygen-sensitive steps.

- Systematic comparison of catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands) to identify optimal conditions .

Q. How can this compound be applied in electro-optic materials?

The compound serves as a precursor for π-conjugated polymers in room-temperature phosphorescent (RTP) films. For example, doping into polyvinyl alcohol (PVA) matrices creates RTP-active materials with metal-ion-responsive afterglow. Key steps include recrystallization of the boronic acid and controlled annealing of PVA films to enhance crystallinity .

Q. What methodologies ensure comprehensive literature reviews for boronic acid research?

- Descriptive reviews : Use SciFinder or Reaxys with keywords like "thiophene diboronic acid + Suzuki-Miyaura" to map synthesis routes.

- Causal analysis : Compare variables (e.g., catalyst type, solvent) across studies using systematic review frameworks.

- Comparative reviews : Contrast properties of thiophene-based vs. phenyl-based boronic acids in polymer applications .

Methodological Tables

Table 1. Synthesis Optimization for Suzuki-Miyaura Polymerization

| Monomer Alkyl Chain | Solubility in n-Hexane | Yield (%) | Mn (Da) |

|---|---|---|---|

| Methyl | Insoluble | 30–40 | 710–900 |

| Hexyl | Soluble | 60–70 | 1200–1460 |

Table 2. Analytical Techniques for Boronic Acid Characterization

| Technique | Parameter Measured | Typical Data |

|---|---|---|

| ¹¹B NMR | Boron environment | δ 28–32 ppm |

| HPLC | Purity | >95% area |

| TGA | Decomposition onset | 180–200°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.